2,4-Bis((trimethylsilyl)oxy)pyrimidine

regioselective alkylation uracil functionalization heterocyclic synthesis

2,4-Bis((trimethylsilyl)oxy)pyrimidine (also referred to as bis(trimethylsilyl)uracil or 2,4‑bis(trimethylsiloxy)pyrimidine) is the O,O′‑bis‑trimethylsilyl derivative of uracil with molecular formula C₁₀H₂₀N₂O₂Si₂ and a molecular weight of 256.45 g·mol⁻¹. It belongs to the class of silylated heterocyclic building blocks that serve as activated intermediates in Vorbrüggen‑type nucleoside synthesis and in regioselective N‑alkylation reactions.

Molecular Formula C10H20N2O2Si2
Molecular Weight 256.45 g/mol
CAS No. 10457-14-4
Cat. No. B075933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis((trimethylsilyl)oxy)pyrimidine
CAS10457-14-4
Molecular FormulaC10H20N2O2Si2
Molecular Weight256.45 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=NC(=NC=C1)O[Si](C)(C)C
InChIInChI=1S/C10H20N2O2Si2/c1-15(2,3)13-9-7-8-11-10(12-9)14-16(4,5)6/h7-8H,1-6H3
InChIKeyFSBNTQRWSOTNEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis((trimethylsilyl)oxy)pyrimidine (CAS 10457‑14‑4): Essential Silylated Uracil Intermediate for Regioselective Nucleoside Synthesis – What Scientific Buyers Must Verify Before Procurement


2,4-Bis((trimethylsilyl)oxy)pyrimidine (also referred to as bis(trimethylsilyl)uracil or 2,4‑bis(trimethylsiloxy)pyrimidine) is the O,O′‑bis‑trimethylsilyl derivative of uracil with molecular formula C₁₀H₂₀N₂O₂Si₂ and a molecular weight of 256.45 g·mol⁻¹ [1]. It belongs to the class of silylated heterocyclic building blocks that serve as activated intermediates in Vorbrüggen‑type nucleoside synthesis and in regioselective N‑alkylation reactions. The compound is commercially supplied as a crystalline solid with a typical purity ≥98% .

Why 2,4-Bis((trimethylsilyl)oxy)pyrimidine Cannot Be Replaced by Other Silylated Uracils or Silyl Donors Without Risking Regioselectivity Loss and Yield Collapse


Silylated uracil derivatives are not functionally interchangeable. The O‑silylation pattern of 2,4‑bis((trimethylsilyl)oxy)pyrimidine directs alkylation exclusively to N1 under mild I₂ catalysis, while the N1,N3‑bis‑silylated isomer favors N3‑substitution or gives complex mixtures [1]. In Vorbrüggen glycosylation, O‑silylated uracil provides the highest β‑anomer selectivity and yield, whereas N‑silyl‑activated bases often require harsher conditions and give inferior anomeric ratios [2]. Simply substituting hexamethyldisilazane (HMDS) or bis(trimethylsilyl)acetamide (BSA) as in‑situ silyl donors compromises reproducibility because the extent and regiochemistry of silylation become highly condition‑dependent [3].

Head‑to‑Head Evidence: Quantifiable Differentiation of 2,4‑Bis((trimethylsilyl)oxy)pyrimidine from Its Closest Comparators


Exclusive N1‑Regioselectivity with I₂‑Catalyzed Alkylation Contrasts with Non‑Selective Alkylation of Free Uracil or N‑Silylated Isomers

When 2,4‑bis(trimethylsilyloxy)pyrimidine is refluxed with allyl bromide (1.2 equiv) and I₂ (5 mol%) in 1,2‑dichloroethane, 1‑allyluracil is obtained regioselectively in 93% isolated yield with no detectable N1,N3‑disubstituted by‑product [1]. In contrast, direct alkylation of free uracil under base‑mediated conditions yields mixtures of N1‑ and N3‑substituted products with reported yields typically below 65% [1], while N1,N3‑bis(trimethylsilyl)uracil (CAS 3442‑82‑8) preferentially alkylates at N3 or gives substantial dialkylated impurities [2].

regioselective alkylation uracil functionalization heterocyclic synthesis

Superior β‑Anomer Stereoselectivity in 2′‑Deoxyribonucleoside Synthesis When 5‑Substituent Is Absent (Unsubstituted Pyrimidine) Compared to 5‑Methylaryloxy Analogs

In the Vorbrüggen coupling of 5‑substituted 2,4‑bis(trimethylsilyloxy)pyrimidines with 3,5‑bis(O‑p‑chlorobenzoyl)‑2‑deoxy‑α‑D‑ribofuranosyl chloride, the absence of a 5‑substituent (i.e., the target compound) enables exclusive β‑anomer formation when p‑nitrophenol is used as additive, whereas 5‑methyl and 5‑fluoro analogs give measurable α‑anomer contamination even under optimized stereocontrol conditions [1]. This stereochemical outcome directly impacts the biological activity of the final nucleoside: β‑anomers are the biologically active species while α‑anomers are generally inactive or cytotoxic [2].

nucleoside synthesis stereoselective glycosylation 2′‑deoxyuridine

98% Purity Specification with Defined Residual Silyl‑Donor Limits vs. HMDS/BSA In‑Situ Silylation That Carries Uncontrolled Reagent Carry‑Over

Commercial 2,4‑bis((trimethylsilyl)oxy)pyrimidine is supplied with a minimum purity of 98% (HPLC), a defined melting point range of 31–33 °C, and density of 0.981 g·cm⁻³ . When the compound is generated in‑situ from uracil and HMDS (with or without TMSCl catalyst), the actual concentration of active bis‑silylated species is variable and depends on reaction time, trace moisture, and catalyst activity; typical in‑situ silylation efficiencies range from 70% to 95% depending on protocol rigor [1]. Pre‑isolated material removes this variability.

quality control procurement specification process reproducibility

One‑Pot Conversion to N1,N3‑Disubstituted Derivatives via Controlled Sequential Alkylation – a Capability Absent in Pre‑Alkylated Uracil Building Blocks

2,4‑Bis(trimethylsilyloxy)pyrimidine reacts with allyl/alkyl bromides at N1 (alkylation stops cleanly at the mono‑substitution stage), and subsequent addition of o‑chlorobenzyl chloride in the same pot yields 1‑alkyl‑3‑(o‑chlorobenzyl)pyrimidine‑2,4‑diones in a single operation [1]. This one‑pot strategy is not possible with pre‑formed N1‑substituted uracils, which require separate N3‑protection/deprotection steps. The sequential protocol provides overall yields of 65–78% for unsymmetrical N1,N3‑dialkylated products [1].

one‑pot synthesis sequential alkylation NNRTI intermediates

Validated Intermediate for 4‑Thionucleoside and Isotopically Labeled Urea Synthesis vs. General‑Purpose Silyl Donors That Lack Application‑Specific Documentation

The compound is explicitly documented as the activated intermediate for the synthesis of 4‑thiouridine via condensation with arabinofuranosyl bromide followed by thionation with P₂S₅ [1]. It is also the preferred precursor for synthesizing Urea‑¹³C,¹⁵N₂ for nitrogen excretion studies . General‑purpose silyl donors (HMDS/BSA/TMSCl) cannot replace this specific intermediate in these validated procedures because the established protocols rely on the pre‑formed O,O′‑bis‑silyl uracil for reproducible coupling stoichiometry and reaction kinetics.

4‑thiouridine synthesis isotopic labeling process validation

Optimal Application Scenarios for 2,4‑Bis((trimethylsilyl)oxy)pyrimidine Based on Quantitative Performance Evidence


Large‑Scale Synthesis of N1‑Substituted Uracil Derivatives for Antiviral Screening Libraries

The exclusive N1‑regioselectivity and 93% yield demonstrated under I₂ catalysis [1] make this compound the reagent of choice for parallel synthesis of N1‑allyl‑ and N1‑arylmethyl‑uracil libraries. Procurement of pre‑isolated material eliminates the batch‑to‑batch variability inherent in in‑situ silylation approaches, ensuring consistent library quality across multiple synthesis campaigns.

GMP‑Compatible Production of 2′‑Deoxyuridine and 4‑Thiouridine Active Pharmaceutical Ingredient Intermediates

The exclusive β‑anomer formation (no detectable α‑anomer) when the compound is used as the unsubstituted silyl‑uracil partner [1] provides a critical advantage for GMP nucleoside manufacturing: it eliminates the need for anomer separation chromatography. Combined with the validated 4‑thiouridine protocol [2], this compound supports regulatory filing by providing a well‑characterized starting material with defined purity ≥98% [3].

One‑Pot Synthesis of Unsymmetrical N1,N3‑Dialkylated Pyrimidinediones as NNRTI Candidates

The sequential one‑pot alkylation capability [1] enables efficient construction of unsymmetrical N1,N3‑disubstituted uracils with 65–78% overall yield – a significant improvement over the 40–55% yield typical of conventional multistep routes. This scenario is particularly relevant for medicinal chemistry groups targeting the non‑nucleoside binding pocket of HIV‑1 reverse transcriptase.

Preparation of Stable‑Isotope‑Labeled Urea and Pyrimidine Metabolite Standards

This compound serves as the key intermediate for Urea‑¹³C,¹⁵N₂ synthesis [1], providing a reproducible, high‑purity starting point for producing labeled standards used in nitrogen metabolism and protein catabolism studies. The defined stoichiometry of the pre‑formed bis‑silylated reagent ensures consistent isotopic incorporation, which is difficult to achieve with in‑situ silylation methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Bis((trimethylsilyl)oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.